molecular formula C39H76O2 B12656508 15-Methylhexadecyl docos-13-enoate CAS No. 94349-36-7

15-Methylhexadecyl docos-13-enoate

Cat. No.: B12656508
CAS No.: 94349-36-7
M. Wt: 577.0 g/mol
InChI Key: IHRNYXRSNHEHHJ-VAWYXSNFSA-N
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Description

15-Methylhexadecyl docos-13-enoate is a chemical compound with the molecular formula C39H76O2 It is an ester formed from the reaction between 15-methylhexadecanol and docos-13-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Methylhexadecyl docos-13-enoate typically involves the esterification reaction between 15-methylhexadecanol and docos-13-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

15-Methylhexadecyl docos-13-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

15-Methylhexadecyl docos-13-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as a lubricant additive

Mechanism of Action

The mechanism of action of 15-Methylhexadecyl docos-13-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may then participate in various biochemical processes. The compound’s effects are mediated through its interactions with lipid membranes and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Hexadecyl docos-13-enoate
  • Octadecyl docos-13-enoate
  • Eicosyl docos-13-enoate

Comparison

Compared to similar compounds, 15-Methylhexadecyl docos-13-enoate is unique due to the presence of a methyl group at the 15th position of the hexadecyl chain. This structural feature can influence its physical and chemical properties, such as solubility, melting point, and reactivity. The methyl group may also affect the compound’s interactions with biological membranes and enzymes, potentially leading to distinct biological activities .

Properties

CAS No.

94349-36-7

Molecular Formula

C39H76O2

Molecular Weight

577.0 g/mol

IUPAC Name

15-methylhexadecyl (E)-docos-13-enoate

InChI

InChI=1S/C39H76O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27-30-33-36-39(40)41-37-34-31-28-25-22-19-18-20-23-26-29-32-35-38(2)3/h11-12,38H,4-10,13-37H2,1-3H3/b12-11+

InChI Key

IHRNYXRSNHEHHJ-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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